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Compound of Interest

Compound Name: 1-Ethyl-2,4,5-trimethylbenzene

Cat. No.: B097103 Get Quote

This guide provides a comprehensive overview of the spectral data for 1-Ethyl-2,4,5-
trimethylbenzene (CAS No: 17851-27-3), a substituted aromatic hydrocarbon.[1][2][3][4][5][6]

[7] The information presented is intended for researchers, scientists, and professionals in the

field of drug development and organic chemistry, offering a centralized resource for the

structural elucidation and characterization of this compound.

Molecular Structure and Properties
IUPAC Name: 1-Ethyl-2,4,5-trimethylbenzene[4]

Molecular Formula: C₁₁H₁₆[1][2][5][6][7]

Molecular Weight: 148.24 g/mol [1][2][3][4][5][6][7]

Synonyms: 5-Ethyl-1,2,4-trimethylbenzene, 1,2,4-Trimethyl-5-ethylbenzene[1][2][5][6][7]

Spectral Data Summary
The following sections present the key spectral data for 1-Ethyl-2,4,5-trimethylbenzene,

organized for clarity and comparative analysis.

Mass Spectrometry
The electron ionization (EI) mass spectrum of 1-Ethyl-2,4,5-trimethylbenzene is characterized

by a prominent molecular ion peak and a base peak resulting from benzylic cleavage.
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Assignment

148 35 [M]⁺ (Molecular Ion)

133 100 [M-CH₃]⁺ (Base Peak)

119 20 [M-C₂H₅]⁺

105 25 [C₈H₉]⁺

91 15 [C₇H₇]⁺ (Tropylium ion)

Data sourced from NIST Mass

Spectrometry Data Center.[1]

[5]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environments in the

molecule. The data presented here is based on typical chemical shifts for similar structural

motifs.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.orgchemboulder.com/Technique/Procedures/IR/IRliquid.shtml
https://webbook.nist.gov/cgi/inchi?ID=C17851273&Mask=200
https://www.benchchem.com/product/b097103
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~6.95 Singlet 1H Aromatic H (at C3)

~6.88 Singlet 1H Aromatic H (at C6)

~2.58 Quartet 2H -CH₂- (Ethyl group)

~2.28 Singlet 3H -CH₃ (at C2)

~2.22 Singlet 3H -CH₃ (at C4)

~2.17 Singlet 3H -CH₃ (at C5)

~1.22 Triplet 3H -CH₃ (Ethyl group)

Predictive data based

on characteristic

chemical shifts for

substituted benzenes.

[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments. The following data

is predicted based on established substituent effects on the benzene ring.
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Chemical Shift (δ) (ppm) Assignment

~135.8 Aromatic C (C1 - Ethyl)

~134.5 Aromatic C (C2 - Methyl)

~133.2 Aromatic C (C4 - Methyl)

~132.9 Aromatic C (C5 - Methyl)

~130.5 Aromatic C (C3)

~128.7 Aromatic C (C6)

~25.6 -CH₂- (Ethyl group)

~19.3 -CH₃ (at C2)

~19.0 -CH₃ (at C4)

~15.8 -CH₃ (at C5)

~15.5 -CH₃ (Ethyl group)

This is a predicted spectrum; actual

experimental values may vary.

Infrared (IR) Spectroscopy
The IR spectrum indicates the presence of specific functional groups through their

characteristic vibrational frequencies.
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Wavenumber (cm⁻¹) Intensity Assignment

~3040-3010 Medium Aromatic C-H Stretch

~2965-2850 Strong
Aliphatic C-H Stretch (Ethyl &

Methyl)

~1615, 1500 Medium-Strong Aromatic C=C Ring Stretch

~1460 Medium CH₂/CH₃ Bending

~870 Strong
C-H Out-of-plane Bending

(1,2,4,5-tetrasubstituted)

Expected absorption bands

based on the functional groups

present.

Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data presented.

Mass Spectrometry (Electron Ionization)
Sample Introduction: A dilute solution of 1-Ethyl-2,4,5-trimethylbenzene in a volatile solvent

(e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a

gas chromatograph (GC-MS) for separation and purification, or directly using a heated

probe.

Ionization: The gaseous sample molecules are bombarded with a beam of electrons with a

standard energy of 70 eV.[8][9] This causes the ejection of an electron from the molecule,

forming a radical cation (the molecular ion).[8][9]

Fragmentation: The high internal energy of the molecular ion leads to fragmentation,

producing a series of smaller, characteristic ions.[9]

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[10]
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Detection: An electron multiplier detector records the abundance of each ion, generating the

mass spectrum.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 1-Ethyl-2,4,5-trimethylbenzene is dissolved

in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[11] A

small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00

ppm).

Spectrometer Setup: The NMR tube is placed in the spectrometer's probe. The magnetic

field is "locked" onto the deuterium signal of the solvent, and the field homogeneity is

optimized through a process called "shimming" to achieve high resolution.[12]

¹H NMR Acquisition: A standard one-pulse experiment is performed. A short radiofrequency

(RF) pulse excites the protons, and the resulting free induction decay (FID) is recorded. Key

parameters include the spectral width, acquisition time, and relaxation delay.

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the

spectrum to single lines for each unique carbon.[13] Due to the lower natural abundance and

sensitivity of the ¹³C nucleus, a larger number of scans are accumulated to achieve an

adequate signal-to-noise ratio.[13]

Data Processing: The recorded FIDs for both ¹H and ¹³C are subjected to a Fourier transform

to convert the time-domain signal into the frequency-domain spectrum. Phase and baseline

corrections are then applied.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: As 1-Ethyl-2,4,5-trimethylbenzene is a liquid at room temperature, a

thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl

or KBr).[1]

Background Spectrum: A background spectrum of the clean, empty salt plates is recorded.

This is necessary to subtract the absorbance of the plates and any atmospheric CO₂ and

water vapor.
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Sample Spectrum: The prepared salt plates with the sample are placed in the spectrometer's

sample holder.[1]

Data Acquisition: An infrared beam is passed through the sample. The interferometer

modulates the IR radiation, and the detector records the resulting interferogram. Typically,

multiple scans are co-added to improve the signal-to-noise ratio.

Data Processing: The interferogram is converted into an infrared spectrum (transmittance or

absorbance vs. wavenumber) via a Fourier transform. The background spectrum is then

automatically subtracted from the sample spectrum.

Visualization of Experimental Workflow
The following diagram illustrates the logical flow from sample preparation to final data analysis

for the spectroscopic techniques described.

Sample Preparation Data Acquisition Data Processing
Final Analysis
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Caption: Workflow for the spectroscopic analysis of 1-Ethyl-2,4,5-trimethylbenzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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